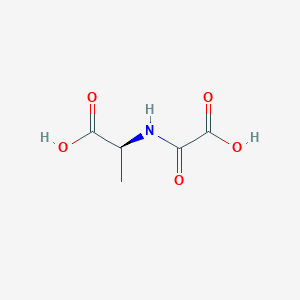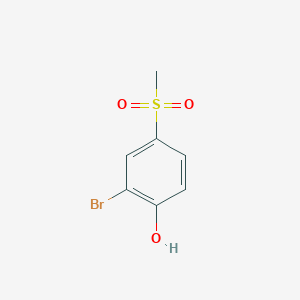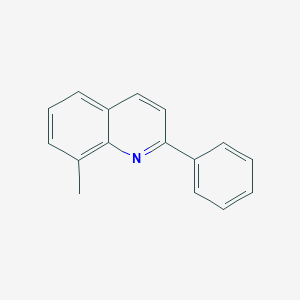
8-Methyl-2-phenylquinoline
説明
8-Methyl-2-phenylquinoline is a heterocyclic compound with a fascinating double-ring structure. It consists of a benzene ring fused with a pyridine moiety, resulting in the molecular formula C9H7N . Quinoline, of which this compound is a derivative, plays a crucial role in both natural and synthetic compounds. Its versatile applications span industrial chemistry, synthetic organic chemistry, and medicinal chemistry .
Synthesis Analysis
Several synthesis protocols have been employed to construct the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedl ̈ander , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach procedures. These approaches have historically yielded quinoline derivatives. Additionally, modern techniques such as transition metal-catalyzed reactions , metal-free ionic liquid-mediated reactions , ultrasound irradiation reactions , and green reaction protocols have expanded the toolbox for constructing and functionalizing quinolines .
One specific method, the Friedl ̈ander quinoline synthesis , involves the ortho-substitution of aniline and aldehyde or ketone with a reactive α-methylene group. This leads to the formation of the quinoline core. Regioselectivity can be challenging when unsymmetrical ketones are used .
科学的研究の応用
Antiproliferative Properties 8-Methyl-2-phenylquinoline and its derivatives have been studied for their antiproliferative effects, particularly against cancer cells. One study reported the synthesis and evaluation of 4-anilino-8-methoxy-2-phenylquinoline derivatives, highlighting their potential in inhibiting the growth of certain solid cancer cells such as colon and breast cancer cells. The antiproliferative activity was influenced by the substitution pattern on the quinoline ring, and the presence of H-bonding donating substituents improved the activity. Notably, some derivatives showed strong inhibition of cancer cell growth through the induction of cell cycle arrest in the S-phase, indicating their potential as antimitotic agents (Chen et al., 2006).
Neuroprotective Potential in Alzheimer's Disease 8-Methyl-2-phenylquinoline derivatives have been proposed for Alzheimer's disease treatment. A study on 2-substituted 8-hydroxyquinolines, like PBT2, highlighted their strong metal chaperone activity, ability to disaggregate metal-enriched amyloid plaques, and potential neuroprotective and neuroregenerative effects. These findings suggest that certain derivatives of 8-Methyl-2-phenylquinoline might have therapeutic applications in neurodegenerative diseases (Kenche et al., 2013).
Photophysical Applications Conjugated polymers with donor-acceptor architectures involving 8-Methyl-2-phenylquinoline derivatives have been synthesized and studied for their photophysical properties. These polymers demonstrated unique optical properties, such as solvatochromism and dual fluorescence, which might be useful in optoelectronic applications (Jenekhe et al., 2001).
Antimicrobial and Antioxidant Properties Various studies have explored the antimicrobial and antioxidant properties of 8-Methyl-2-phenylquinoline derivatives. These compounds have shown effectiveness against a range of bacterial and fungal strains, as well as significant radical scavenging activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Patel & Patel, 2017), (Karad et al., 2015).
特性
IUPAC Name |
8-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZJTWOZPKKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555371 | |
| Record name | 8-Methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-phenylquinoline | |
CAS RN |
5353-90-2 | |
| Record name | 8-Methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



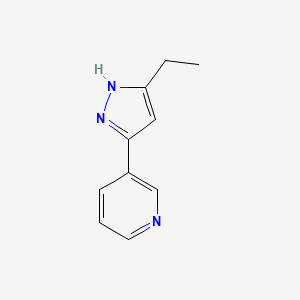
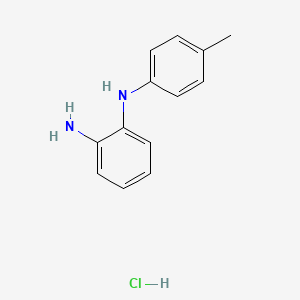

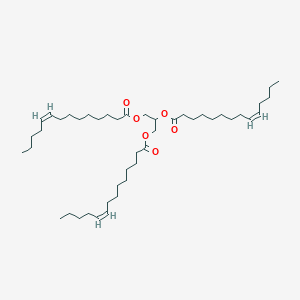
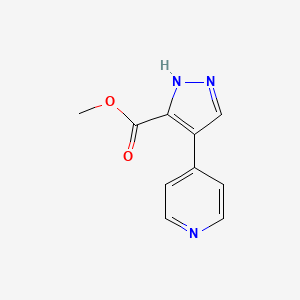
![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
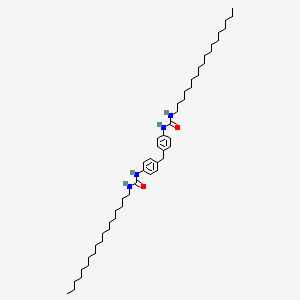
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)
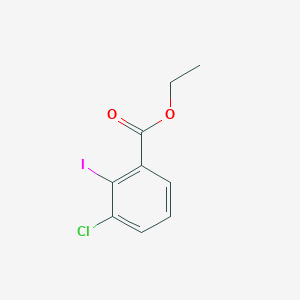
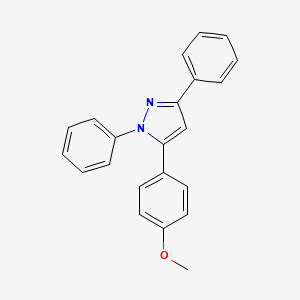
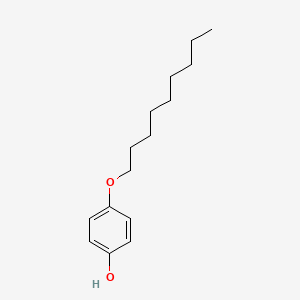
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
